molecular formula C12H18ClNO2 B1590723 (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride CAS No. 90940-54-8

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride

Cat. No. B1590723
CAS RN: 90940-54-8
M. Wt: 243.73 g/mol
InChI Key: PTFKZMFFSIYCOV-RFVHGSKJSA-N
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Description

Physical And Chemical Properties Analysis

“®-Ethyl 2-amino-4-phenylbutanoate hydrochloride” appears as a solid, white to off-white in color . It has a molecular weight of 243.73 and a molecular formula of C12H18ClNO2.

Scientific Research Applications

Biocatalysis in Synthesis

Biocatalytic processes have been highlighted for their efficiency in synthesizing Ethyl (R)-2-hydroxy-4-phenylbutanoate, an essential intermediate for ACE inhibitors. Recombinant E. coli strains coexpressing specific genes showed remarkable catalytic activity, producing (R)-HPBE with high enantiomeric excess, demonstrating the potential of microbial synthesis for pharmaceutical intermediates (Y. Ni et al., 2013). Furthermore, innovative bioreduction approaches have been developed to enhance the production process, emphasizing the role of biocatalysis in achieving high purity and yield of the desired enantiomer (Guochao Xu & Y. Ni, 2015).

Chemical Synthesis Approaches

Chemical synthesis methods also play a crucial role in the production of Ethyl (R)-2-hydroxy-4-phenylbutanoate. These methods involve the use of various catalysts and reaction conditions to achieve high selectivity and yield of the target compound. Studies have explored different synthetic routes, including those that utilize recombinant cells expressing specific alcohol dehydrogenases, to improve the efficiency and enantiomeric excess of the product (Hiroaki Yamamoto et al., 2002).

properties

IUPAC Name

ethyl (2R)-2-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFKZMFFSIYCOV-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513377
Record name Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride

CAS RN

90940-54-8
Record name Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of d,l-homophenylalanine (5 g., 27.9 mmole) in absolute ethanol (60 ml.) was cooled to 0° (ice bath) and saturated with hydrochloric acid gas. The mixture was allowed to warm to room temperature and stirred overnight. A stream of nitrogen was then passed through the solution to remove the bulk of the hydrochloric acid and the mixture was evaporated to dryness. The solid residue was triturated with ether, filtered and dried to give (±)-α-aminobenzenebutanoic acid, ethyl ester, monohydrochloride as a fluffy white solid; m.p. 129°-130°. Rf (acetic acid/methanol/dichloromethane; 1:1:8)=0.63.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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